9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Description
The compound 9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative featuring a fused benzo-heterocyclic core. Its structure includes a 4-methoxyphenyl group at position 9 and a thiophen-3-yl substituent at position 6, which likely influence its electronic properties and biological interactions.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-28-18-8-6-15(7-9-18)17-12-21-23(22(27)13-17)24(16-10-11-29-14-16)26-20-5-3-2-4-19(20)25-21/h2-11,14,17,24-26H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRBLVCPTJLSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CSC=C5)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can be achieved through a multi-step process involving several key reactions. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . This approach uses iodobenzene and terminal alkynes to form 1,3-ynones, which are then cyclized under mild conditions using Cp2TiCl2, m-phthalic acid, and ethanol .
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow chemistry due to its efficiency and scalability . This method allows for the synthesis of benzodiazepines from aminobenzophenones through a series of reactions, including acylation and intramolecular cyclization . The use of flow platforms ensures high yields and consistent product quality, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
9-(4-Methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with benzodiazepine receptors on the gamma-aminobutyric acid (GABA) receptor complex . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability . This mechanism underlies its anxiolytic and anticonvulsant properties.
Comparison with Similar Compounds
Melting Points and Stability
- 5e () : Melting point >320°C, attributed to fused-ring rigidity and strong intermolecular forces .
- WAY-299905 (): No melting point reported, but nitro and dimethyl groups may reduce crystallinity compared to methoxy derivatives .
- Target Compound : Expected to exhibit moderate-to-high thermal stability due to the methoxyphenyl group’s planar structure and π-π stacking.
Spectroscopic Data
Elemental Analysis
Discrepancies between calculated and observed values in analogs (e.g., 5e: C 52.21% vs. calc. 51.96%) suggest minor synthetic impurities but overall high purity .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Answer:
Optimization involves adjusting reaction conditions such as solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and catalyst selection (e.g., potassium carbonate for deprotonation). Multi-step purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) are critical. Monitoring reaction progress via TLC or HPLC ensures intermediates are isolated efficiently. For example, cyclocondensation reactions under anhydrous conditions can minimize side products .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy (¹H, ¹³C, DEPT): Resolves proton environments (e.g., methoxyphenyl protons at ~3.8 ppm) and carbon frameworks.
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Verifies C, H, N, S composition within ±0.4% theoretical values.
Cross-referencing with synthetic intermediates (e.g., spirocyclic precursors) ensures structural fidelity .
Basic: What is the proposed reaction mechanism for forming the benzodiazepine core?
Answer:
The benzodiazepine ring is typically formed via cyclocondensation between a diamine (e.g., 1,2-diamine derivatives) and a carbonyl-containing precursor (e.g., ketones or esters). Acid catalysis (e.g., acetic acid) promotes imine formation, followed by intramolecular cyclization. Evidence from spirocyclic analogs suggests that steric hindrance from substituents (e.g., thiophen-3-yl) may influence ring-closure efficiency .
Advanced: How can researchers address conflicting spectral data during structural elucidation?
Answer:
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to track nitrogen environments.
- X-ray Crystallography : Resolve ambiguous NOE correlations or chiral centers.
For example, conflicting ¹³C signals in the thiophene ring can be clarified via HMBC correlations to adjacent protons .
Advanced: What computational methods predict the compound’s reactivity or binding properties?
Answer:
- Density Functional Theory (DFT) : Models electronic effects (e.g., methoxy group’s electron-donating capacity) and reaction transition states.
- Molecular Dynamics (MD) Simulations : Predicts solubility or membrane permeability based on logP calculations.
- Docking Studies : Screens potential biological targets (e.g., GABA receptors) using homology models.
Benchmark against experimental data (e.g., kinetic studies) ensures accuracy .
Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?
Answer:
- Substituent Variation : Replace the thiophen-3-yl group with furan or pyridine to alter lipophilicity.
- Pharmacophore Mapping : Identify critical moieties (e.g., the benzodiazepine carbonyl) via truncation or methylation.
- In Vitro Assays : Test analogs for receptor affinity (e.g., radioligand binding assays) or enzymatic inhibition.
For example, modifying the methoxyphenyl group to a hydroxyl analog could enhance hydrogen-bonding interactions .
Advanced: What strategies control regioselectivity during functionalization of the benzodiazepine ring?
Answer:
- Directing Groups : Install temporary groups (e.g., sulfonyl) to steer electrophilic substitution.
- Steric Effects : Use bulky substituents (e.g., tert-butyl) to block undesired positions.
- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations.
Evidence from spirocyclic systems shows that electron-withdrawing groups enhance meta-substitution .
Advanced: How can stability studies under varying conditions inform formulation design?
Answer:
- Accelerated Aging : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
- HPLC-MS Monitoring : Detect hydrolysis products (e.g., cleavage of the methoxyphenyl group).
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10).
Results guide excipient selection (e.g., antioxidants for radical-sensitive intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
